Cas no 1806770-82-0 (2,3,4-Tricyano-6-(trifluoromethoxy)pyridine)

2,3,4-Tricyano-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C9HF3N4O/c10-9(11,12)17-8-1-5(2-13)6(3-14)7(4-15)16-8/h1H
- InChI Key: FDGBMKVWKFXBKJ-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C#N)C(C#N)=C(C#N)N=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 433
- Topological Polar Surface Area: 93.5
- XLogP3: 1.9
2,3,4-Tricyano-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029077993-1g |
2,3,4-Tricyano-6-(trifluoromethoxy)pyridine |
1806770-82-0 | 97% | 1g |
$1,460.20 | 2022-03-31 | |
Alichem | A029077993-250mg |
2,3,4-Tricyano-6-(trifluoromethoxy)pyridine |
1806770-82-0 | 97% | 250mg |
$470.40 | 2022-03-31 | |
Alichem | A029077993-500mg |
2,3,4-Tricyano-6-(trifluoromethoxy)pyridine |
1806770-82-0 | 97% | 500mg |
$798.70 | 2022-03-31 |
2,3,4-Tricyano-6-(trifluoromethoxy)pyridine Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine
Comprehensive Overview of 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine (CAS No. 1806770-82-0)
2,3,4-Tricyano-6-(trifluoromethoxy)pyridine (CAS No. 1806770-82-0) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in advanced materials and pharmaceuticals. This compound belongs to the pyridine family, characterized by a nitrogen-containing heterocyclic ring, and is further functionalized with three cyano groups and a trifluoromethoxy substituent. The presence of these functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The growing interest in 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine is driven by its potential role in the development of novel agrochemicals, electronic materials, and pharmaceutical agents. Researchers are particularly intrigued by its ability to act as a building block for high-performance polymers and organic semiconductors, which are critical components in next-generation technologies such as flexible electronics and OLED displays. The compound's trifluoromethoxy group enhances its lipophilicity, making it a candidate for drug design where improved membrane permeability is desired.
In the context of sustainability and green chemistry, 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine has been explored as a precursor for environmentally friendly catalysts and biodegradable materials. Its cyano groups offer versatile reactivity, enabling the synthesis of derivatives with tailored properties for specific applications. This aligns with the global trend toward reducing the environmental footprint of chemical processes, a topic frequently searched by professionals in the field.
From a synthetic perspective, the preparation of 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine involves multi-step reactions, often starting from commercially available pyridine derivatives. Key challenges include controlling the regioselectivity of cyanation and optimizing the introduction of the trifluoromethoxy moiety. Recent advancements in flow chemistry and microwave-assisted synthesis have improved the efficiency of these processes, addressing common queries about scalability and cost-effectiveness.
The compound's stability under various conditions has also been a subject of investigation. Studies suggest that 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine exhibits remarkable thermal and oxidative stability, making it suitable for applications in high-temperature environments. This property is particularly relevant for industries such as aerospace and automotive, where materials must withstand extreme conditions.
In the pharmaceutical sector, 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine has shown promise as a scaffold for kinase inhibitors and antiviral agents. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions has sparked interest in its use for drug discovery. This aligns with the increasing demand for small-molecule therapeutics, a hot topic in medical research.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to characterize 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine and its derivatives. These methods provide insights into its molecular structure and purity, which are critical for ensuring reproducibility in research and industrial applications.
As the scientific community continues to explore the potential of 2,3,4-Tricyano-6-(trifluoromethoxy)pyridine, its role in cutting-edge technologies is expected to expand. Whether in the development of advanced materials, sustainable chemistry, or pharmaceutical innovations, this compound represents a fascinating area of study with broad implications for multiple industries.
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